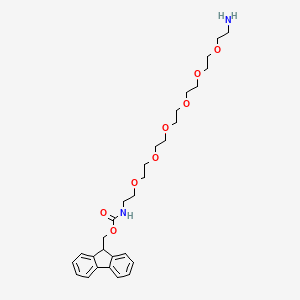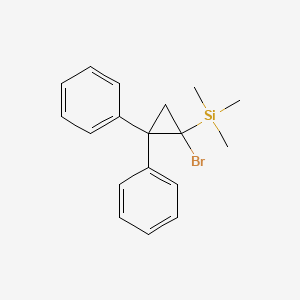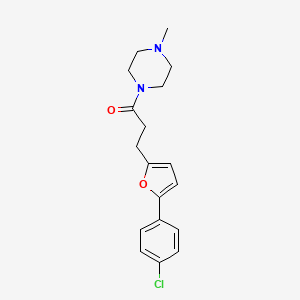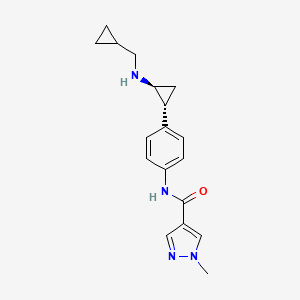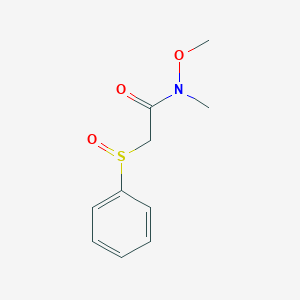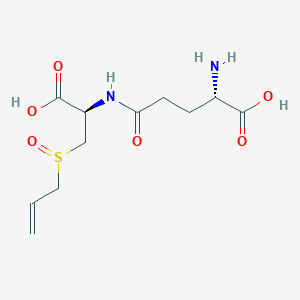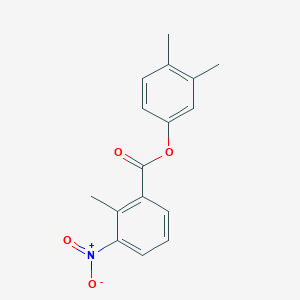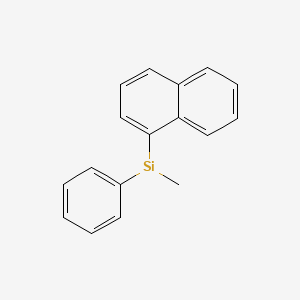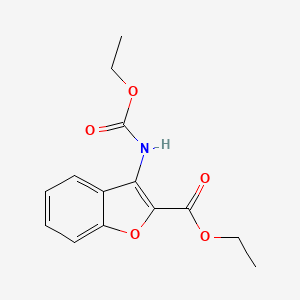![molecular formula C34H67NO5 B11937836 (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide is a complex organic compound characterized by its unique deuterium labeling. This compound is a derivative of ceramide, a class of lipid molecules known for their role in cellular signaling and structural integrity of cell membranes.
準備方法
Synthetic Routes and Reaction Conditions
The process often starts with the preparation of deuterated fatty acids, followed by their coupling with sphingosine derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of deuterated precursors and optimizing reaction conditions for higher yields and purity.
化学反応の分析
Types of Reactions
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce fully saturated derivatives .
科学的研究の応用
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of deuterated lipids and their interactions with other molecules.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell membrane structure.
Medicine: Explored for potential therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases.
作用機序
The mechanism of action of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and to influence cellular signaling pathways related to apoptosis and inflammation .
類似化合物との比較
Similar Compounds
2-Hydroxy-N-[(2S,3R,4E,6R)-1,3,6-trihydroxy-4-octadecen-2-yl]hexadecanamide: A similar compound with a non-deuterated structure, used for comparison in studies of deuterium effects.
N-[(2S,3R,4E)-1,3-Dihydroxy-4-heptadecen-2-yl]hexadecanamide: Another related compound with different functional groups, used to study structure-activity relationships.
Uniqueness
The uniqueness of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide lies in its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and unique spectroscopic properties .
特性
分子式 |
C34H67NO5 |
|---|---|
分子量 |
579.0 g/mol |
IUPAC名 |
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-33(39)34(40)35-31(29-36)32(38)28-27-30(37)25-23-21-19-17-14-12-10-8-6-4-2/h27-28,30-33,36-39H,3-26,29H2,1-2H3,(H,35,40)/b28-27+/t30-,31+,32-,33+/m1/s1/i1D3,3D2,5D2,7D2 |
InChIキー |
FDCYWFADVRIZMH-OYEKWZFKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


